![molecular formula C10H16S B13961222 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- CAS No. 6784-08-3](/img/structure/B13961222.png)
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly those involving sulfur metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in both chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound is similar in structure but lacks the double bond present in 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-.
6-Thiabicyclo[3.2.1]octane, 4,7,7-trimethyl-, endo-: Another structurally related compound with different stereochemistry.
Uniqueness
6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is unique due to the presence of the double bond and the specific arrangement of the sulfur atom within the bicyclic structure. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its saturated counterparts .
Propriétés
Numéro CAS |
6784-08-3 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
Clé InChI |
ODZMYNHWVMNAFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2CC1SC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
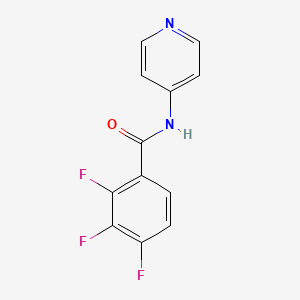

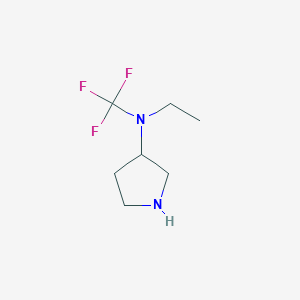
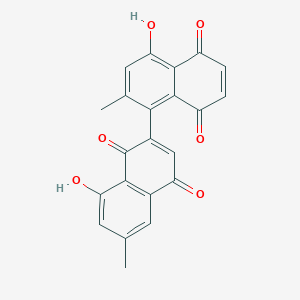
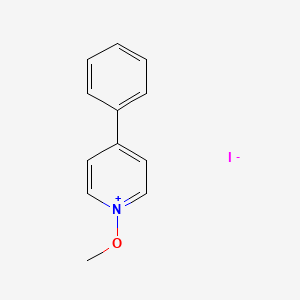
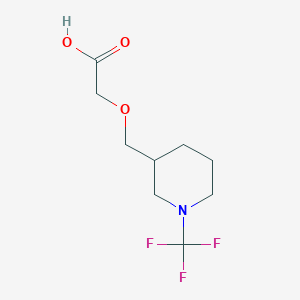
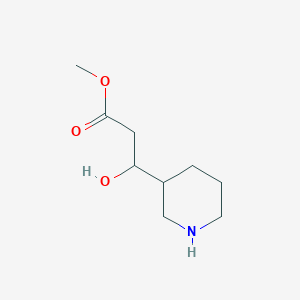
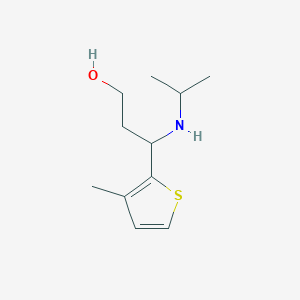
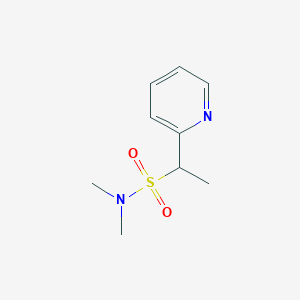
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
